Cas no 488-16-4 ((2R,3R)-2,3,4-trihydroxybutanoic acid)

(2R,3R)-2,3,4-trihydroxybutanoic acid structure
488-16-4 structure
Product Name:(2R,3R)-2,3,4-trihydroxybutanoic acid
N.o CAS:488-16-4
MF:C4H8O5
MW:136.103322029114
CID:932110
PubChem ID:2781043
Update Time:2025-05-23

(2R,3R)-2,3,4-trihydroxybutanoic acid Propriedades químicas e físicas

Nomes e Identificadores

    • 2,3,4-TRIHYDROXYBUTANOICACID
    • (2R:3R)-2.3.4-Trihydr
    • 1.2.3-Trioxy-propan-carbonsaeure-(1)
    • 1H-TETRAZOL-5-AMINE
    • 5-amino tetrazol
    • 5-amino-1h-tetrazol
    • aminotetrazole
    • Arabinose-phenylosazon
    • D-Arabinose-phenylosazon
    • dermatan sulphate
    • D-erythro-2,3,4-Trihydroxy-buttersaeure
    • D-erythronic acid
    • D-erythropentose phenylosazone
    • D-Erythro-pentosephenylosazon
    • DL-threitol
    • D-Ribose-phenylosazon
    • etrazole, 5-amino-
    • IBSA Lugano-CH
    • Tetrazol-5-ylamine
    • (2R,3R)-2,3,4-trihydroxybutanoic acid
    • (R*,R*)-2,3,4-trihydroxy-Butanoic acid
    • EAX
    • HY-113048
    • 79C790F8-6EFC-47F0-B7ED-DFA0645BF900
    • Butanoic acid, 2,3,4-trihydroxy-, (2R,3R)-
    • Erythronic acid
    • Erythronate
    • CS-0059433
    • erythro-2,3,4-Trihydroxybutyric acid
    • erythro-2,3,4-Trihydroxybutyrate
    • JPIJQSOTBSSVTP-PWNYCUMCSA-N
    • C21593
    • EN300-100615
    • 2,3,4-trihydroxybutanoate
    • (2R,3R)-2,3,4-trihydroxybutanoicacid
    • 13752-84-6
    • (R*,R*)-2,3,4-trihydroxy-Butanoate
    • (R*,R*)-2,3,4-Trihydroxybutanoic acid
    • Q27117218
    • CHEBI:37655
    • 488-16-4
    • Butanoic acid, 2,3,4-trihydroxy-, (R*,R*)-
    • SCHEMBL6437643
    • Inchi: 1S/C4H8O5/c5-1-2(6)3(7)4(8)9/h2-3,5-7H,1H2,(H,8,9)/t2-,3-/m1/s1
    • Chave InChI: JPIJQSOTBSSVTP-PWNYCUMCSA-N
    • SMILES: O[C@H](CO)[C@H](C(=O)O)O

Propriedades Computadas

  • Massa Exacta: 136.03714
  • Massa monoisotópica: 136.037
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 4
  • Contagem de aceitadores de ligações de hidrogénio: 5
  • Contagem de Átomos Pesados: 9
  • Contagem de Ligações Rotativas: 3
  • Complexidade: 101
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 2
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 98A^2
  • XLogP3: -2.1

Propriedades Experimentais

  • PSA: 97.99
  • LogP: -2.21490

(2R,3R)-2,3,4-trihydroxybutanoic acid Preçomais >>

Categorias Relacionadas No. Product Name Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Enamine
EN300-100615-0.05g
(2R,3R)-2,3,4-trihydroxybutanoic acid
488-16-4 95%
0.05g
$19.0 2023-10-28
Enamine
EN300-100615-0.1g
(2R,3R)-2,3,4-trihydroxybutanoic acid
488-16-4 95%
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Enamine
EN300-100615-0.25g
(2R,3R)-2,3,4-trihydroxybutanoic acid
488-16-4 95%
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$19.0 2023-10-28
Enamine
EN300-100615-0.5g
(2R,3R)-2,3,4-trihydroxybutanoic acid
488-16-4 95%
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$19.0 2023-10-28
Enamine
EN300-100615-1.0g
(2R,3R)-2,3,4-trihydroxybutanoic acid
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1g
$20.0 2023-06-10
Enamine
EN300-100615-2.5g
(2R,3R)-2,3,4-trihydroxybutanoic acid
488-16-4 95%
2.5g
$33.0 2023-10-28
Enamine
EN300-100615-5.0g
(2R,3R)-2,3,4-trihydroxybutanoic acid
488-16-4
5g
$54.0 2023-06-10
Enamine
EN300-100615-10.0g
(2R,3R)-2,3,4-trihydroxybutanoic acid
488-16-4
10g
$96.0 2023-06-10
Aaron
AR00E08A-10mg
Butanoic acid, 2,3,4-trihydroxy-, (2R,3R)-
488-16-4 97%
10mg
$109.00 2025-02-13
Aaron
AR00E08A-50mg
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488-16-4 97%
50mg
$417.00 2025-02-13
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